An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl N-(2-oxiranylmethyl)carbamate
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl N-(2-oxiranylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-(2-oxiranylmethyl)carbamate, also known as N-Boc-glycidylamine, is a valuable bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure incorporates a reactive epoxide ring and a Boc-protected amine, making it a versatile building block for the introduction of a glycidyl group in the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important chemical intermediate.
Synthesis of tert-Butyl N-(2-oxiranylmethyl)carbamate
A common and effective method for the synthesis of tert-Butyl N-(2-oxiranylmethyl)carbamate involves the N-alkylation of tert-butyl carbamate with an appropriate electrophile containing the epoxide moiety. One well-established route utilizes epichlorohydrin as the starting material.
A plausible synthetic approach involves the reaction of tert-butyl carbamate with epichlorohydrin in the presence of a base. The reaction proceeds via a nucleophilic attack of the carbamate nitrogen on the electrophilic carbon of epichlorohydrin, followed by an intramolecular cyclization to form the desired epoxide.
Alternatively, the synthesis can be achieved through the epoxidation of an allylic precursor followed by the introduction of the Boc-protecting group. For instance, the reaction of allylamine with di-tert-butyl dicarbonate would yield tert-butyl allylcarbamate, which can then be epoxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to afford the target molecule.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of tert-Butyl N-(2-oxiranylmethyl)carbamate from tert-butyl carbamate and epichlorohydrin.
Materials:
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tert-Butyl carbamate
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Epichlorohydrin
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Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)
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Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Ethyl acetate
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Hexane
Procedure:
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To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of tert-butyl carbamate (1.0 equivalent) in anhydrous THF is added dropwise.
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The reaction mixture is stirred at 0 °C for 30 minutes, and then allowed to warm to room temperature and stirred for an additional 1 hour.
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The mixture is cooled back to 0 °C, and epichlorohydrin (1.2 equivalents) is added dropwise.
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The reaction is allowed to warm to room temperature and stirred overnight.
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The reaction is carefully quenched by the slow addition of water at 0 °C.
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The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
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The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure to yield the crude product.
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Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-Butyl N-(2-oxiranylmethyl)carbamate.
Characterization Data
The structural confirmation of the synthesized tert-Butyl N-(2-oxiranylmethyl)carbamate is performed using various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | White to yellow solid, semi-solid, or liquid[1] |
| Density | 1.041 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4500 |
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for tert-Butyl N-(2-oxiranylmethyl)carbamate are:
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A singlet at approximately 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.
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A multiplet in the range of 2.6-2.8 ppm for the two protons of the epoxide ring (CH₂).
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A multiplet around 3.1-3.3 ppm for the proton of the epoxide ring (CH).
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A multiplet in the region of 3.0-3.5 ppm for the two protons of the methylene group adjacent to the nitrogen atom (NCH₂).
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A broad singlet around 5.0 ppm corresponding to the proton of the carbamate group (NH).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The anticipated chemical shifts are:
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Around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.
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Approximately 44 ppm for the methylene carbon of the epoxide ring.
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Around 45 ppm for the methylene carbon attached to the nitrogen atom.
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Approximately 51 ppm for the methine carbon of the epoxide ring.
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Around 80 ppm for the quaternary carbon of the tert-butyl group.
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A peak in the region of 156 ppm for the carbonyl carbon of the carbamate group.
IR (Infrared) Spectroscopy:
The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands for tert-Butyl N-(2-oxiranylmethyl)carbamate include:
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A broad band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.
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A strong absorption peak at approximately 1700-1720 cm⁻¹ due to the C=O stretching of the carbamate group.
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Bands in the region of 1250 cm⁻¹ and 850 cm⁻¹ which are characteristic of the epoxide ring vibrations.
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C-H stretching vibrations of the alkyl groups are observed around 2850-3000 cm⁻¹.
MS (Mass Spectrometry):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For tert-Butyl N-(2-oxiranylmethyl)carbamate, the molecular ion peak [M]⁺ would be expected at m/z = 173. Fragmentation may involve the loss of the tert-butyl group ([M-57]⁺) or other characteristic fragments.
Visualization of the Synthesis Workflow
The synthesis of tert-Butyl N-(2-oxiranylmethyl)carbamate from tert-butyl carbamate and epichlorohydrin can be visualized as a two-step process: deprotonation of the carbamate followed by nucleophilic substitution and intramolecular cyclization.
Caption: Synthesis workflow for tert-Butyl N-(2-oxiranylmethyl)carbamate.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of tert-Butyl N-(2-oxiranylmethyl)carbamate. The provided experimental protocol offers a practical method for its preparation, and the summarized characterization data will be invaluable for researchers in confirming the identity and purity of the synthesized compound. Its versatile nature as a synthetic intermediate ensures its continued importance in the fields of organic chemistry and drug discovery.
